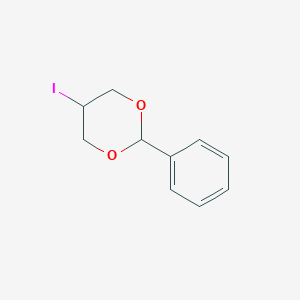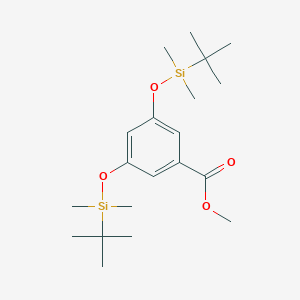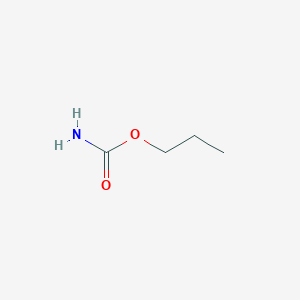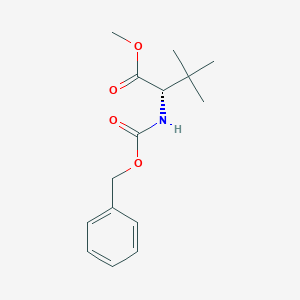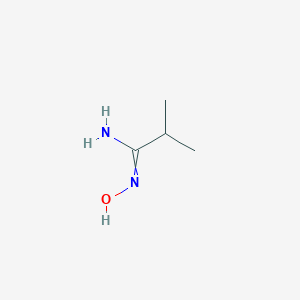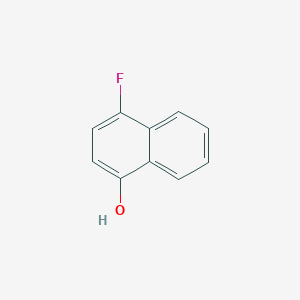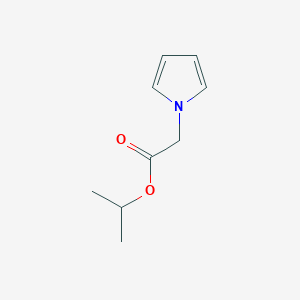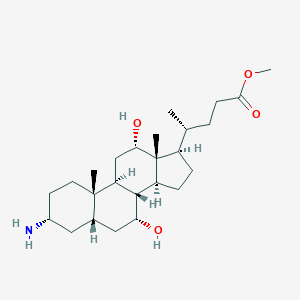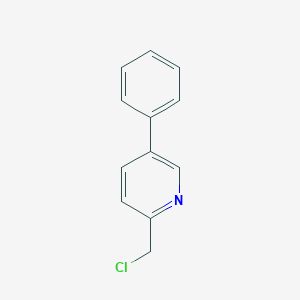
2-(氯甲基)-5-苯基吡啶
描述
2-(Chloromethyl)-5-phenylpyridine is a compound that is structurally related to various pyridine derivatives, which have been extensively studied due to their interesting chemical properties and potential applications in medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as 2-phenylpyridine and its cyclometallated derivatives, as well as chloro-substituted pyridines, have been synthesized and analyzed, providing insights into the behavior of similar molecular frameworks .
Synthesis Analysis
The synthesis of chloro-substituted pyridines can be achieved through various methods. For instance, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating agents like phosphoryl chloride or by reactions with chlorine gas in the presence of a catalyst . Similarly, cyclometallated derivatives of 2-phenylpyridine can be synthesized by reacting 2-phenylpyridine with palladium(II) compounds under specific conditions . These methods could potentially be adapted for the synthesis of 2-(Chloromethyl)-5-phenylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal and molecular structure of cyclometallated 2-phenylpyridine derivatives has been determined, revealing the arrangement of atoms and the geometry around the metal centers . Although the structure of 2-(Chloromethyl)-5-phenylpyridine is not directly provided, understanding the structures of related compounds can offer valuable information on the likely configuration and electronic distribution within the molecule.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which can be influenced by the substituents on the pyridine ring. For instance, halogen-rich pyridines have been used as intermediates for the synthesis of more complex pyridine structures through reactions such as halogen dance reactions . The presence of a chloromethyl group in 2-(Chloromethyl)-5-phenylpyridine suggests that it may participate in similar reactions, potentially acting as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are affected by their molecular structure and substituents. For example, the phase transitions and vibrations of dimethyl-bipyridyl complexes can be studied using techniques like differential scanning calorimetry and neutron backscattering, which provide insights into the dynamic behavior of these molecules . Although the specific properties of 2-(Chloromethyl)-5-phenylpyridine are not discussed, the properties of related compounds suggest that it may exhibit interesting phase behavior and vibrational characteristics.
科学研究应用
比较致癌性研究
2-氨基-5-苯基吡啶(2-APP),一种与2-(氯甲基)-5-苯基吡啶在结构上相关的化合物,被研究其致癌潜力。对新生小鼠的研究表明,虽然2-APP并未诱导肿瘤病变,但其结构类似物4-ABP具有强致癌性(Dooley et al., 1988)。
有机金属化学
一项研究探讨了与2-(氯甲基)-5-苯基吡啶密切相关的2-苯基吡啶的环金属衍生物在过渡金属化合物中的应用。这项工作突出了这些化合物的高产率和独特的金属化性质(Constable & Leese, 1987)。
光物理和氧化还原性质
使用功能化的2,2'-联吡啶研究了铱(III)的环金属络合物,其中包括2-苯基吡啶的衍生物,揭示了它们的光物理性质和氧化还原行为。这些发现对光电子学和太阳能转换应用至关重要(Neve et al., 1999)。
生物启发金属络合物
已对涉及2-苯基吡啶的环金属化的铱(II)复合物进行了研究。这些复合物在生物系统中的电子转移过程等应用中表现出显著潜力(Cerón-Camacho等,2008)。
光电子学和太阳能转换
对阳离子、环金属化的Ir(III)复合物进行的研究,其中包括2-苯基吡啶配体,显示出在光电子学和太阳能转换中的显著潜力。这些复合物已在有机光氧化还原转化中使用,突出了它们的多功能性和效率(Mills et al., 2018)。
金属-碳键在复合物中的影响
研究了使用2-苯基吡啶的铱(III)和铑(III)的邻金属化复合物中金属-碳键的影响。这些复合物显示出独特的吸收和发射光谱,有助于我们理解金属复合物中的电荷转移跃迁(Sprouse et al., 1984)。
合成环化二氮磷烯
涉及使用2-苯基吡啶的衍生物合成环化的4H-1,4,2-二氮磷烯的研究,为手性分子的合成开辟了新途径。这在新药物和农药的开发中尤为重要(Betzl et al., 2013)。
钌催化磺化
一项研究聚焦于2-苯基吡啶的钌催化间位磺化,这些化合物在结构上类似于2-(氯甲基)-5-苯基吡啶。这一过程突出了这些化合物在创造具有独特区域选择性的复杂分子中的潜力(Saidi et al., 2011)。
阿尔茨海默病研究
合成和评估了类似于2-(氯甲基)-5-苯基吡啶的2-氨基吡啶衍生物,用于治疗阿尔茨海默病和神经血管疾病的潜力。这些化合物显示出作为胆碱酯酶抑制剂的特性,突出了它们在神经退行性疾病研究中的相关性(Samadi et al., 2010)。
DNA反应性研究
对2-苯基吡啶的2-乙酰氧基氨基衍生物与DNA的反应性进行的研究有助于我们理解致癌芳香胺与DNA之间的相互作用。这对于制定减轻这些化合物在生物系统中影响的策略至关重要 (Lutgerink et al., 1989)。
金属配合物中的手性
使用2-苯基吡啶衍生物对金属配合物的手性进行的研究揭示了金属中心手性的电子控制。这项研究对于手性催化剂和药物的发展至关重要 (Baker et al., 2015)。
有机与有机金属活化
对2-苯基吡啶的有机与有机金属活化进行的比较研究导致合成了具有潜在在药物化学和材料科学中应用的新化合物 (Xu et al., 2006)。
属性
IUPAC Name |
2-(chloromethyl)-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFTUIPJJBKOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562609 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenylpyridine | |
CAS RN |
146775-28-2 | |
| Record name | 2-(Chloromethyl)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

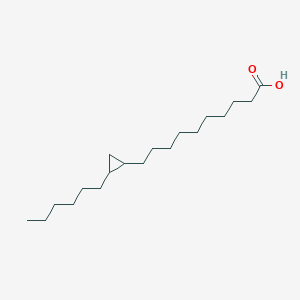
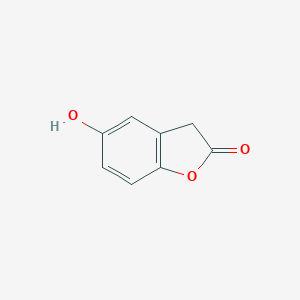
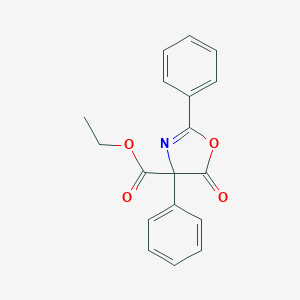
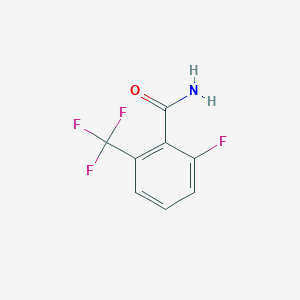
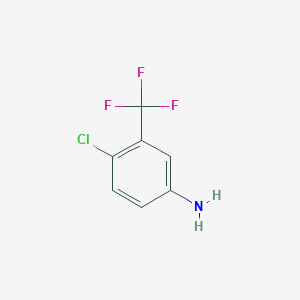
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
